molecular formula C18H19F2N3O2S B2715361 N1-(3,4-difluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-27-1

N1-(3,4-difluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2715361
CAS RN: 946303-27-1
M. Wt: 379.43
InChI Key: DCOMBMGJUBHOHI-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of several cell types. TSPO plays an essential role in the regulation of mitochondrial function, steroidogenesis, and apoptosis. DPA-714 has been widely used in scientific research to investigate the role of TSPO in various physiological and pathological processes.

Scientific Research Applications

Electrochromic Materials

Studies have focused on enhancing the electrochromic properties of conducting polymers through copolymerization strategies. For instance, copolymers involving thiophene and pyrrole derivatives have been synthesized and characterized, revealing distinct electrochromic behaviors and potential for device applications due to their multicolor changing properties and fast switching times (Türkarslan et al., 2007), (Variş et al., 2007).

Synthetic Pathways and Molecular Rearrangements

Innovative synthetic methods for creating oxalamide derivatives have been developed, providing new pathways for the synthesis of complex molecules. These methods showcase the versatility of oxalamides in organic synthesis and their potential as intermediates for further chemical transformations (Mamedov et al., 2016).

Supramolecular Assemblies

Research into the structural organization of molecules has led to the exploration of N,N'-diaryloxalamides and their role in forming supramolecular assemblies. These studies highlight the potential of such molecules in creating ordered structures through hydrogen bonding and stacking interactions, which could be valuable in material science and nanotechnology (Piotrkowska et al., 2007).

Catalysis and Enzyme Inhibition

Derivatives of pyrrole and thiophene have been investigated for their potential as inhibitors of specific enzymes, showcasing the chemical's potential in medicinal chemistry and drug design. Such compounds have been evaluated for their inhibitory activity, demonstrating the role of structural modifications in enhancing biological activity (Rooney et al., 1983).

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2S/c19-14-4-3-13(9-15(14)20)22-18(25)17(24)21-10-16(12-5-8-26-11-12)23-6-1-2-7-23/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOMBMGJUBHOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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